molecular formula C8H3F6NO2 B155462 4-Nitro-1,2-bis(trifluoromethyl)benzene CAS No. 1978-20-7

4-Nitro-1,2-bis(trifluoromethyl)benzene

Cat. No.: B155462
CAS No.: 1978-20-7
M. Wt: 259.1 g/mol
InChI Key: QGNGVSKFAUEJDF-UHFFFAOYSA-N
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Description

4-Nitro-1,2-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

4-Nitro-1,2-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

Target of Action

4-Nitro-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . The primary targets of this compound are phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine, which serve as donor moieties .

Mode of Action

The compound interacts with its targets to form compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This interaction results in very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs .

Biochemical Pathways

The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors . This results in the donors swinging back and forth with respect to the acceptor at C–N bonds . The localised triplet excited states (3 LEs) were experimentally obtained .

Result of Action

The compound’s action results in thermally activated delayed fluorescence (TADF) . Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings (C–H⋯F, C–F⋯N, C–H⋯H and C–H⋯C with distances smaller than 2.85 Å) . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1,2-bis(trifluoromethyl)benzene typically involves the nitration of 1,2-bis(trifluoromethyl)benzene. The process begins with the preparation of 1,2-bis(trifluoromethyl)benzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 4-Nitro-1,3-bis(trifluoromethyl)benzene
  • 1,2,4-Tris(trifluoromethyl)benzene

Uniqueness

4-Nitro-1,2-bis(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition studies and the development of selective pharmaceuticals .

Properties

IUPAC Name

4-nitro-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNGVSKFAUEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371176
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-20-7
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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